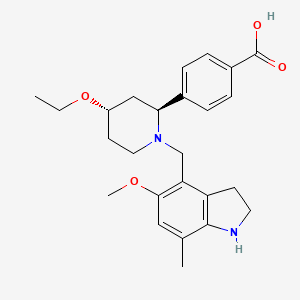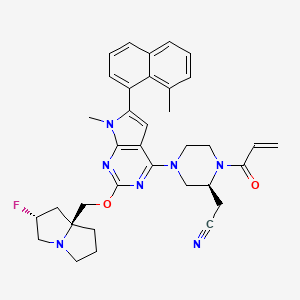
KRAS G12C inhibitor 57
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12C inhibitor 57 is a small molecule compound designed to target the KRAS G12C mutation, a common mutation found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to its constitutive activation and promoting uncontrolled cell proliferation. This compound specifically binds to the mutant cysteine residue, thereby inhibiting the oncogenic activity of KRAS and providing a targeted therapeutic approach for cancers harboring this mutation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 57 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution and addition reactions.
Final Coupling: The final step involves coupling the synthesized intermediate with a specific moiety that enhances the compound’s binding affinity to the KRAS G12C mutant.
The reaction conditions for these steps often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability of the production process .
化学反应分析
Types of Reactions
KRAS G12C inhibitor 57 undergoes several types of chemical reactions, including:
Covalent Binding: The compound forms a covalent bond with the cysteine residue of the KRAS G12C mutant, effectively inhibiting its activity.
Substitution Reactions: Functional groups on the compound can undergo substitution reactions to modify its chemical properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile.
Catalysts: Such as palladium and copper catalysts.
Protecting Groups: Used to protect reactive functional groups during intermediate steps.
Major Products Formed
The major product formed from these reactions is the final this compound compound, which is characterized by its high specificity and binding affinity to the KRAS G12C mutant .
科学研究应用
KRAS G12C inhibitor 57 has a wide range of scientific research applications, including:
Cancer Research: It is extensively used in preclinical and clinical studies to evaluate its efficacy in inhibiting KRAS-driven tumors.
Drug Development: The compound serves as a lead molecule for the development of new KRAS inhibitors with improved pharmacokinetic properties.
Biological Studies: It is used to study the molecular mechanisms of KRAS signaling and its role in cancer progression.
Industrial Applications: The compound is also explored for its potential use in combination therapies and personalized medicine approaches
作用机制
KRAS G12C inhibitor 57 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively reduces cell proliferation and induces apoptosis in KRAS-mutant cancer cells .
相似化合物的比较
KRAS G12C inhibitor 57 is compared with other similar compounds, such as:
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor with promising clinical trial results.
ARS-853: An early-stage KRAS G12C inhibitor used in preclinical studies.
This compound is unique due to its specific binding affinity, improved pharmacokinetic properties, and potential for use in combination therapies .
属性
分子式 |
C35H38FN7O2 |
|---|---|
分子量 |
607.7 g/mol |
IUPAC 名称 |
2-[(2S)-4-[2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7-methyl-6-(8-methylnaphthalen-1-yl)pyrrolo[2,3-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C35H38FN7O2/c1-4-30(44)43-17-16-41(21-26(43)12-14-37)33-28-18-29(27-11-6-10-24-9-5-8-23(2)31(24)27)40(3)32(28)38-34(39-33)45-22-35-13-7-15-42(35)20-25(36)19-35/h4-6,8-11,18,25-26H,1,7,12-13,15-17,19-22H2,2-3H3/t25-,26+,35+/m1/s1 |
InChI 键 |
HCSKCYFFHLJNOD-AWYDNWMNSA-N |
手性 SMILES |
CC1=C2C(=CC=C1)C=CC=C2C3=CC4=C(N3C)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@]67CCCN6C[C@@H](C7)F |
规范 SMILES |
CC1=C2C(=CC=C1)C=CC=C2C3=CC4=C(N3C)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC67CCCN6CC(C7)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


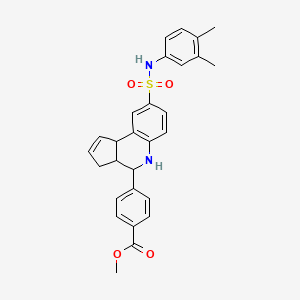
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)
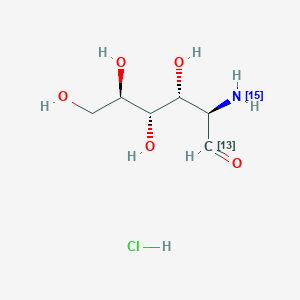
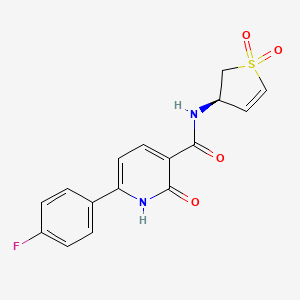
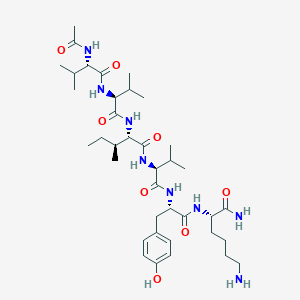
![4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B15140333.png)
![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
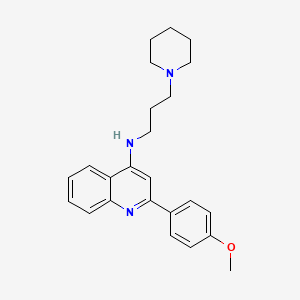

![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15140372.png)
![N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)
